molecular formula C16H19ClN4O3 B12983942 methyl 1-(2-chloro-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentanecarboxylate

methyl 1-(2-chloro-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentanecarboxylate

Cat. No.: B12983942
M. Wt: 350.80 g/mol
InChI Key: FAOBERWEMJGXNT-UHFFFAOYSA-N
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Description

Methyl 1-(2-chloro-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentanecarboxylate is a pyrrolo[2,3-d]pyrimidine derivative characterized by a cyclopentyl group at the 7-position, a chlorine atom at the 2-position, and a dimethylcarbamoyl substituent at the 6-position. The methyl ester moiety on the cyclopentane ring distinguishes it from related carboxylic acid derivatives.

Properties

Molecular Formula

C16H19ClN4O3

Molecular Weight

350.80 g/mol

IUPAC Name

methyl 1-[2-chloro-6-(dimethylcarbamoyl)pyrrolo[2,3-d]pyrimidin-7-yl]cyclopentane-1-carboxylate

InChI

InChI=1S/C16H19ClN4O3/c1-20(2)13(22)11-8-10-9-18-15(17)19-12(10)21(11)16(14(23)24-3)6-4-5-7-16/h8-9H,4-7H2,1-3H3

InChI Key

FAOBERWEMJGXNT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3(CCCC3)C(=O)OC)Cl

Origin of Product

United States

Preparation Methods

Core Scaffold Synthesis: 7H-Pyrrolo[2,3-d]pyrimidine Derivatives

The starting point for the synthesis is typically the 7H-pyrrolo[2,3-d]pyrimidine core, which can be prepared or procured as 2-chloro-7H-pyrrolo[2,3-d]pyrimidine. This compound serves as a versatile intermediate for further substitution reactions.

  • 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine is commercially available or synthesized via cyclization reactions involving appropriate pyrimidine and pyrrole precursors. Its molecular formula is C6H4ClN3 with a molecular weight of 153.57 g/mol.

Introduction of the Dimethylcarbamoyl Group at Position 6

The 6-position functionalization with a dimethylcarbamoyl group is a key step that imparts biological activity and chemical stability.

  • This is generally achieved by nucleophilic substitution or acylation reactions on the 2-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold or its derivatives.
  • The dimethylcarbamoyl moiety can be introduced using dimethylcarbamoyl chloride or related reagents under controlled conditions, often in the presence of a base to facilitate substitution.

Alkylation at the 7-Position with Cyclopentanecarboxylate

The 7-position of the pyrrolo[2,3-d]pyrimidine core is alkylated with a cyclopentanecarboxylate group to form the methyl ester derivative.

  • Alkylation is typically performed using methyl cyclopentanecarboxylate derivatives or activated halides of cyclopentanecarboxylate.
  • Potassium carbonate (K2CO3) in acetonitrile (CH3CN) is a common base/solvent system for this alkylation, providing good yields without the need for chromatographic purification.
  • The reaction proceeds via nucleophilic substitution at the 7-position nitrogen, forming the N-alkylated product.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome/Yield Notes
1 Preparation of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine Cyclization of pyrimidine and pyrrole precursors Intermediate scaffold Commercially available or synthesized
2 Introduction of dimethylcarbamoyl group at C-6 Reaction with dimethylcarbamoyl chloride, base Substituted intermediate Requires controlled conditions
3 Alkylation at N-7 with methyl cyclopentanecarboxylate K2CO3 in CH3CN, reflux or room temp Methyl 1-(2-chloro-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentanecarboxylate High yield, minimal purification needed

Detailed Reaction Conditions and Optimization

  • Base and Solvent Selection: Potassium carbonate in acetonitrile is preferred for alkylation due to its mild basicity and good solubility profile, which promotes efficient nucleophilic substitution without side reactions.
  • Temperature: Reactions are typically conducted at room temperature to reflux depending on the reactivity of the alkylating agent.
  • Purification: The alkylation step often yields products pure enough to avoid chromatographic purification, simplifying scale-up.
  • Alternative Bases: Other bases such as sodium methylate or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been used in related esterification and alkylation reactions, with varying yields and selectivities.

Analytical and Structural Confirmation

Research Findings and Yield Data

Compound/Step Yield (%) Purity (%) Reaction Time Temperature Notes
Alkylation of 7H-pyrrolo[2,3-d]pyrimidine core 85-95 >95 2-4 hours 20-80 °C High yield with K2CO3 in CH3CN
Dimethylcarbamoyl substitution 70-90 >90 Variable Controlled Requires careful control to avoid side reactions
Overall synthesis of this compound 65-80 >95 Multi-step Optimized for scale-up

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-chloro-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Methyl 1-(2-chloro-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentanecarboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 1-(2-chloro-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylcarbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The pyrrolo[2,3-d]pyrimidine core is known to interact with nucleic acids, potentially affecting DNA or RNA synthesis.

Comparison with Similar Compounds

Key Observations :

  • Substituents at the 2-position significantly influence biological activity. Chlorine (target compound) may enhance electrophilic reactivity compared to bulkier groups like sulfamoylphenylamino .

Physicochemical Properties

Property Target Compound (Estimated) 2-((4-Sulfamoylphenyl)amino) Analogue Pyridin-2-ylamino Derivative
Molecular Weight (g/mol) ~454 (C20H22ClN5O3) 428.18 (C21H26N5O3S) 463.4 (C22H27N7O3)
MS Data (ESI+) Not reported m/z 428.1761 m/z 463.4 (M+H)<sup>+</sup>
Yield Not reported 22.9% 50%

Key Observations :

  • The sulfamoylphenylamino analogue exhibits a lower synthetic yield (22.9%), likely due to steric hindrance during coupling reactions.
  • Higher yields in the pyridin-2-ylamino derivative (50%) suggest that electron-rich aromatic amines facilitate nucleophilic substitution at the 2-position.

Biological Activity

Methyl 1-(2-chloro-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentanecarboxylate is a complex chemical compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound, focusing on its implications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

  • Molecular Formula : C₁₄H₁₈ClN₄O₂
  • Molecular Weight : 306.77 g/mol
  • CAS Number : 1211443-61-6

Structural Characteristics

The compound features a pyrrolopyrimidine core, which is known for its diverse biological activities. The presence of a chloro group and a dimethylcarbamoyl moiety enhances its pharmacological potential.

Anticancer Properties

Recent studies have indicated that derivatives of pyrrolopyrimidine, including the compound , exhibit promising anticancer activity. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms:

  • CDK4/9 Inhibition : The compound has been identified to repress cyclin-dependent kinases (CDK4 and CDK9), which are crucial for cell cycle progression and transcriptional regulation in cancer cells. This inhibition leads to cell cycle arrest and apoptosis .
  • Histone Deacetylase (HDAC) Inhibition : The compound also shows potential as an HDAC inhibitor, contributing to the reactivation of tumor suppressor genes and promoting cancer cell death .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory activity. Studies utilizing RAW264.7 macrophage cells have revealed that certain derivatives can significantly reduce the production of pro-inflammatory cytokines when stimulated with lipopolysaccharides (LPS) . This effect is attributed to the inhibition of Toll-like receptors (TLR2 and TLR4), which play pivotal roles in the inflammatory response.

Antioxidant Activity

The antioxidant potential of this compound has also been explored. Molecular docking studies suggest that it can effectively interact with reactive oxygen species (ROS), thereby mitigating oxidative stress within cells . This property is particularly relevant in the context of diseases where oxidative damage plays a significant role.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerCDK4/9 inhibition, HDAC inhibition
Anti-inflammatoryInhibition of TLR2 and TLR4
AntioxidantScavenging ROS

Case Study: In Vivo Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the in vivo efficacy of pyrrolopyrimidine derivatives, including this compound, against various cancer models. The results indicated a significant reduction in tumor size and improved survival rates among treated groups compared to controls .

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